4-(4-(Methylsulfonyl)benzyl)piperidin-4-ol
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Overview
Description
4-[(4-Methanesulfonylphenyl)methyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-[(4-methanesulfonylphenyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . Another method involves the use of boron reagents for the preparation of the compound .
Chemical Reactions Analysis
4-[(4-Methanesulfonylphenyl)methyl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Methanesulfonylphenyl)methyl]piperidin-4-ol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-methanesulfonylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with heat shock proteins, which play a role in protein folding and stability . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-[(4-Methanesulfonylphenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride: This compound has a similar structure but differs in its specific functional groups and properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound is another piperidine derivative with different substituents and pharmacological properties.
The uniqueness of 4-[(4-methanesulfonylphenyl)methyl]piperidin-4-ol lies in its specific structure and the presence of the methanesulfonyl group, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-[(4-methylsulfonylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO3S/c1-18(16,17)12-4-2-11(3-5-12)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
BZCAQEHLKYMHRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
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